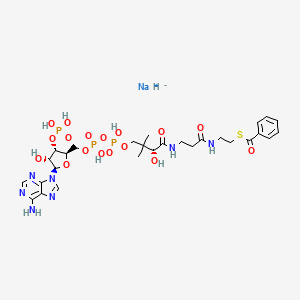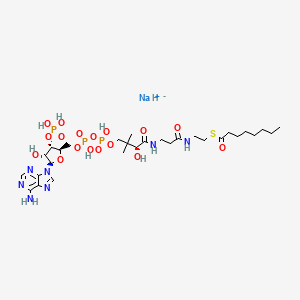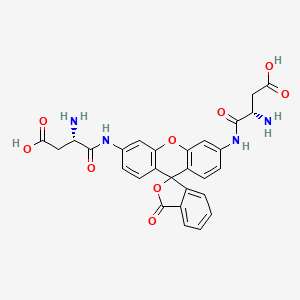
(D)2-Rh 110 (trifluoroacetate salt)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(D)2-Rh 110 (trifluoroacetate salt) is a fluorogenic caspase substrate. It is formally known as (3S,3’S)-4,4’-[(3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3’,6’-diyl)diimino]bis[3-amino-4-oxo-butanoic acid, trifluoroacetate salt]. This compound is used in various biochemical applications, particularly in the study of apoptosis, where it serves as a substrate for caspases. Upon enzymatic cleavage by caspases, rhodamine 110 is released, which can be quantified due to its fluorescence properties .
准备方法
The synthesis of (D)2-Rh 110 (trifluoroacetate salt) involves the following steps:
Synthesis of Rhodamine 110: This is achieved through the condensation of 3-aminophenol with phthalic anhydride, followed by cyclization.
Formation of (D)2-Rh 110: Rhodamine 110 is then reacted with L-aspartic acid amide to form (D)2-Rh 110.
Conversion to Trifluoroacetate Salt: The final step involves converting (D)2-Rh 110 to its trifluoroacetate salt form by reacting it with trifluoroacetic acid.
Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
化学反应分析
(D)2-Rh 110 (trifluoroacetate salt) primarily undergoes enzymatic cleavage reactions:
Enzymatic Cleavage: Caspases cleave the compound, releasing rhodamine 110, which can be detected due to its fluorescence.
Fluorescence Detection: The released rhodamine 110 exhibits excitation/emission maxima of 496/520 nm, respectively.
Common reagents and conditions used in these reactions include caspases and appropriate buffer solutions to maintain the enzymatic activity.
科学研究应用
(D)2-Rh 110 (trifluoroacetate salt) has several applications in scientific research:
Biochemistry: Used as a substrate to measure caspase activity in apoptosis studies.
Cell Biology: Helps in studying cell death mechanisms by quantifying caspase activity.
作用机制
The mechanism of action of (D)2-Rh 110 (trifluoroacetate salt) involves its cleavage by caspases. Caspases are proteases that play a crucial role in apoptosis. Upon cleavage, rhodamine 110 is released, which can be quantified due to its fluorescence. This allows researchers to measure caspase activity and study apoptosis pathways .
相似化合物的比较
(D)2-Rh 110 (trifluoroacetate salt) is unique due to its high specificity for caspases and its fluorogenic properties. Similar compounds include:
(Z-IETD)2-Rh 110 (trifluoroacetate salt): A fluorogenic substrate for caspase-8, used in similar applications but specific to caspase-8.
Rhodamine 110 bis-(L-aspartic acid amide): Another variant used in apoptosis studies but may differ in its specific applications and properties.
These compounds share similar fluorescence properties but differ in their specificity and applications.
属性
分子式 |
C28H24N4O9 |
|---|---|
分子量 |
560.5 g/mol |
IUPAC 名称 |
(3S)-3-amino-4-[[6'-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C28H24N4O9/c29-19(11-23(33)34)25(37)31-13-5-7-17-21(9-13)40-22-10-14(32-26(38)20(30)12-24(35)36)6-8-18(22)28(17)16-4-2-1-3-15(16)27(39)41-28/h1-10,19-20H,11-12,29-30H2,(H,31,37)(H,32,38)(H,33,34)(H,35,36)/t19-,20-/m0/s1 |
InChI 键 |
HAJYGCSZQXROKK-PMACEKPBSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)NC(=O)[C@H](CC(=O)O)N)OC5=C3C=CC(=C5)NC(=O)[C@H](CC(=O)O)N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)NC(=O)C(CC(=O)O)N)OC5=C3C=CC(=C5)NC(=O)C(CC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[(1-but-3-enylindazole-3-carbonyl)amino]-3,3-dimethylbutanoate](/img/structure/B10782944.png)
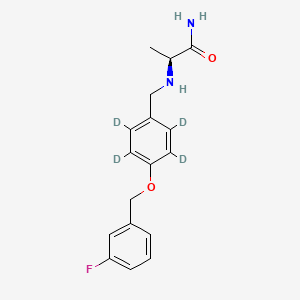

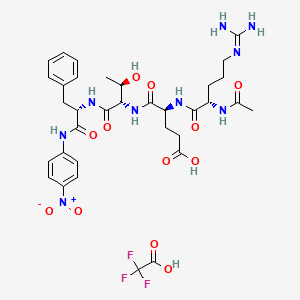
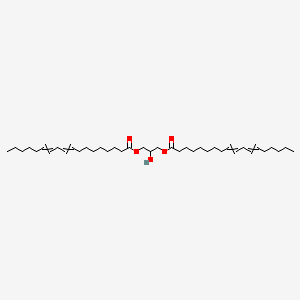
![17-[5-[4-(3-Bromo-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B10782969.png)
![[(Z)-indeno[1,2-b]quinoxalin-11-ylideneamino] furan-2-carboxylate](/img/structure/B10782973.png)
![10-[2-(4-Carboxy-3-methylbuta-1,3-dienyl)-3-(3-carboxypropanoyloxy)-9-methyl-3-pentyl-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid](/img/structure/B10782977.png)
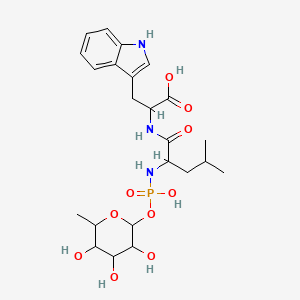
![1-but-2-en-2-yl-2,8,10-trichloro-9-hydroxy-3-methoxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one](/img/structure/B10782987.png)
![1-N-[2-[[(4aS,6aR,6aS,6bR,8aR,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-11-methylidene-10-oxo-1,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydropicene-4a-carbonyl]amino]ethyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide](/img/structure/B10782991.png)

